6-Amino-1-phenyl-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-1-phenyl-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a 1-phenyl group, a trifluoromethyl (-CF₃) substituent at position 3, and a pyridin-3-yl moiety at position 3. Pyranopyrazoles are notable for their fused heterocyclic structure, which confers diverse pharmacological properties, including antimicrobial, antitumor, and kinase inhibitory activities .
Properties
IUPAC Name |
6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O/c20-19(21,22)16-15-14(11-5-4-8-25-10-11)13(9-23)17(24)28-18(15)27(26-16)12-6-2-1-3-7-12/h1-8,10,14H,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPFMYFWOLNXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Amino-1-phenyl-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyrazole family, which is known for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 375.31 g/mol
- SMILES Notation :
CC(=N)C1=CC=CC2=C1C(=C(C(=N)C(=O)N2)C(F)(F)F)N(C)C
This compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth and metastasis of cancer cells by targeting specific pathways involved in tumor progression. For instance, it acts as a Ral GTPase inhibitor, disrupting signaling pathways crucial for cancer cell proliferation and migration .
Case Study: Ral GTPase Inhibition
In a study conducted by Foroughifar et al. (2018), the compound was tested against various cancer cell lines. The results indicated significant inhibition of cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to the downregulation of Ral signaling pathways, which are often overactive in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A screening study revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | Zone of Inhibition (mm) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Ciprofloxacin | 24 |
| Escherichia coli | 50 | Ampicillin | 22 |
| Bacillus subtilis | 30 | Amoxicillin | 20 |
Anti-inflammatory Effects
Additionally, this compound has shown promise in reducing inflammation. In vitro assays demonstrated that it significantly decreased the production of pro-inflammatory cytokines in activated macrophages . This effect suggests potential applications in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Ral GTPase Pathway : Inhibition leads to reduced cell proliferation and migration.
- Bacterial Cell Wall Synthesis : Disruption of bacterial growth through interference with essential biosynthetic pathways.
- Cytokine Production : Modulation of inflammatory responses by affecting signaling pathways in immune cells.
Scientific Research Applications
Structural Overview
The compound features a unique structural framework characterized by:
- Pyrano[2,3-c]pyrazole core : This bicyclic structure integrates both pyrazole and pyran rings.
- Trifluoromethyl group : Enhances chemical reactivity and biological activity.
- Pyridine moiety : Contributes to the compound's pharmacological properties.
The molecular formula is , indicating a rich composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Medicinal Chemistry
The primary applications of 6-amino-1-phenyl-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are in medicinal chemistry:
- Anticancer Activity : Research indicates that this compound may inhibit RalA GTPase activity, which is crucial in cancer metastasis. Inhibiting this pathway can potentially reduce tumor growth and spread .
- Antimicrobial Properties : The compound has shown promise against various bacterial strains. Studies have demonstrated its effectiveness compared to standard antibiotics like ampicillin .
Enzyme Inhibition
The compound is being investigated for its potential as an enzyme inhibitor. It may interact with specific molecular targets by binding to their active sites, thereby blocking their activity. This mechanism is crucial for developing new therapeutic agents targeting diseases related to enzyme dysfunction.
Case Studies
Several studies have documented the biological effects of this compound:
- In vitro Studies : Various derivatives have been synthesized and tested for their anticancer properties. For instance, compounds exhibiting RalA inhibition showed reduced cell proliferation in cancer cell lines .
- Antimicrobial Testing : The compound's derivatives were screened against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with zones of inhibition comparable to established antibiotics .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at positions 1, 3, and 4 significantly influence melting points, solubility, and reactivity:
- Position 1 : Aromatic groups (e.g., phenyl, chlorophenyl) enhance π-π stacking interactions, affecting crystallinity and melting points. For example, 3s (2-chlorophenyl) melts at 170–171°C, while 5d (phenyl) melts higher at 244–245°C .
- Position 3 : Methyl groups are common, but trifluoromethyl (-CF₃) in the target compound may lower melting points due to increased steric bulk and altered crystal packing compared to methyl .
Structural and Spectroscopic Insights
- Crystallography : Pyridin-3-yl in the target compound may adopt a dihedral angle distinct from pyridin-4-yl analogs (e.g., 16.0° in ), affecting π-stacking interactions .
- DFT Studies: demonstrates that B3LYP/6-311+G(d,p) calculations accurately predict NMR and IR spectra, validating the planar geometry of pyranopyrazoles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, pyrazolones, and substituted aryl groups. For example, aqueous-mediated syntheses using ethanol or water as solvents under reflux (70–80°C) yield products in 75–90% efficiency. Catalysts like triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) enhance regioselectivity and reduce reaction time .
- Optimization : Key parameters include solvent polarity (water or ethanol for eco-friendly synthesis), temperature control (reflux vs. room temperature), and catalyst loading (5–10 mol%). IR and NMR spectroscopy are used to monitor reaction completion .
Q. How are structural and purity characteristics validated for this compound?
- Characterization :
- IR Spectroscopy : Confirms NH₂ (3400–3425 cm⁻¹), CN (2200–2258 cm⁻¹), and aromatic C=C (1600 cm⁻¹) stretches .
- NMR : ^1H NMR identifies CH₃ (δ 1.79–1.84 ppm), pyran CH (δ 4.55–4.56 ppm), and aromatic protons (δ 6.7–8.5 ppm). ^13C NMR resolves carbonyl and cyano carbons .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 287.11 [M+H]⁺ for C₁₄H₁₁N₄OCl derivatives) .
Q. What are the typical physical properties (e.g., melting points, solubility) of this compound?
- Physical Data : Derivatives are solids with melting points ranging from 198–200°C (nitrophenyl-substituted) to 220–225°C (chlorophenyl-substituted). Solubility is higher in polar aprotic solvents (DMSO, DMF) due to the cyano and amino groups .
Advanced Research Questions
Q. How do substituents on the aryl group influence the compound’s spectroscopic and crystallographic properties?
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) shift IR CN stretches to higher frequencies (2258 cm⁻¹ vs. 2200 cm⁻¹ for -OCH₃) due to increased conjugation .
- X-ray crystallography reveals that bulky substituents (e.g., 3,4,5-trimethoxyphenyl) induce non-planar pyrano-pyrazole rings, altering π-stacking interactions .
Q. What contradictions exist in reported spectral data, and how can they be resolved?
- Discrepancies :
- NH₂ proton signals in DMSO-d₆ vary between δ 6.02–7.13 ppm due to solvent-dependent hydrogen bonding .
- Mass spectra for C₁₅H₁₄N₄O₂ show m/z 331 [M+H]⁺ in one study but 350.32 g/mol in another, likely due to isotopic variations or adduct formation .
Q. How can the crystal structure inform molecular docking or SAR studies?
- Structural Insights :
- Single-crystal X-ray diffraction reveals a monoclinic P2₁/c space group with intermolecular N–H···N hydrogen bonds stabilizing the lattice. The trifluoromethyl group adopts a staggered conformation, minimizing steric hindrance .
- Dihedral angles between pyran and pyrazole rings (8–12°) suggest partial conjugation, relevant for designing planar analogs with enhanced bioactivity .
Q. What mechanistic pathways explain the regioselectivity of pyrano-pyrazole formation?
- Proposed Mechanism :
Knoevenagel condensation between aldehyde and malononitrile forms α,β-unsaturated nitrile.
Michael addition of pyrazolone generates a zwitterionic intermediate.
Cyclization and aromatization yield the pyrano-pyrazole core. Ionophilic catalysts (e.g., [Et₃NH][HSO₄]) stabilize intermediates, favoring 6-amino regioisomers .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
